N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Scientific Research Applications
N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets, including enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been associated with a broad spectrum of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole derivatives .
Future Directions
The future directions for research on this compound could involve further investigation into its potential anticancer properties, given the reported activity of related compounds . Additionally, the synthesis of more derivatives and investigation of their biological activities could be a promising direction .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide typically involves the reaction of 4-methyl-2-phenylthiazole with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common reagents used in the synthesis include thioamides, aldehydes, and amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Comparison: N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide is unique due to its specific structural features and the presence of both thiazole and picolinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Unlike some similar compounds, it may offer a broader range of activities and potential therapeutic uses.
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-9-5-6-10-18-14)22-17(20-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQRJMTECHDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.